2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[2,2,6,6-TETRAMETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]ACETOHYDRAZIDE
Overview
Description
2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[2,2,6,6-TETRAMETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]ACETOHYDRAZIDE is a complex organic compound featuring multiple functional groups, including triazole, pyrazole, and pyridine rings
Preparation Methods
The synthesis of 2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[2,2,6,6-TETRAMETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]ACETOHYDRAZIDE involves multiple steps, including the formation of the triazole and pyrazole rings, followed by the introduction of the trifluoromethyl group and the final coupling with the pyridine derivative. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Industrial production methods may involve optimization of these steps to increase yield and reduce costs .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[2,2,6,6-TETRAMETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings are known to interact with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar compounds include other triazole and pyrazole derivatives, such as:
- 1H-1,2,4-Triazole-3-thiol
- 5-(Trifluoromethyl)-1H-pyrazole These compounds share structural similarities but differ in their specific functional groups and overall molecular structure. The presence of the trifluoromethyl group and the unique combination of rings in 2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[2,2,6,6-TETRAMETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]ACETOHYDRAZIDE makes it unique and potentially more effective in certain applications .
Properties
IUPAC Name |
2-[[4-ethyl-5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F3N8OS/c1-7-31-16(13-8-14(20(21,22)23)28-30(13)6)26-27-17(31)33-11-15(32)25-24-12-9-18(2,3)29-19(4,5)10-12/h8,29H,7,9-11H2,1-6H3,(H,25,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYJWXNRWLEBSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=C2CC(NC(C2)(C)C)(C)C)C3=CC(=NN3C)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F3N8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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